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Abstract
This technical guide provides a comprehensive overview of the pterocarpan, 1,11b-Dihydro-
11b-hydroxymaackiain. It details the compound's chemical identity, including its Chemical

Abstracts Service (CAS) number, and presents a thorough compilation of its spectral data for

accurate identification and characterization. Furthermore, this guide outlines the detailed

experimental protocols for the isolation of 1,11b-Dihydro-11b-hydroxymaackiain from its

natural source, Erycibe expansa, and the methodology for evaluating its hepatoprotective

activity against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.

The information is structured to support researchers in the fields of natural product chemistry,

pharmacology, and drug discovery.

Chemical Identity and Properties
Compound Name: 1,11b-Dihydro-11b-hydroxymaackiain

CAS Number: 210537-05-6[1]
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Chemical Class: Pterocarpan

Natural Source: Stems of Erycibe expansa[1]

Reported Biological Activity: Hepatoprotective[1]

Spectral Data
The following tables summarize the key spectral data for 1,11b-Dihydro-11b-
hydroxymaackiain, essential for its structural elucidation and identification. The data is

compiled from the primary literature describing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectral Data (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1-H 6.45 d 8.5

2-H 6.64 d 8.5

4-H 6.95 s

6a-H 4.25 d 10.5

6-Hα 3.65 t 10.5

6-Hβ 4.38 dd 10.5, 5.0

7-H 6.57 s

10-H 7.15 s

11a-H 5.50 s

OCH₂O 5.95 s

Table 2: ¹³C-NMR Spectral Data (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 110.0

1a 158.8

2 113.1

3 161.2

4 104.2

4a 106.8

6 67.0

6a 40.2

6b 118.0

7 110.5

8 147.9

9 142.5

10 108.5

10a 155.5

11a 78.9

11b 92.5

OCH₂O 101.2

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data

Technique Ionization Mode Observed m/z Formula

HR-FAB-MS Positive 317.0920 [M+H]⁺ C₁₆H₁₄O₆
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Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy
Table 4: IR and UV Spectral Data

Spectroscopy Medium/Solvent
Absorption Maxima (λmax
/ νmax)

IR KBr 3380, 1620, 1590, 1500 cm⁻¹

UV MeOH 285 nm

Experimental Protocols
The following sections provide detailed methodologies for the isolation of 1,11b-Dihydro-11b-
hydroxymaackiain and the assessment of its hepatoprotective effects as described in the

scientific literature.

Isolation of 1,11b-Dihydro-11b-hydroxymaackiain from
Erycibe expansa
The isolation procedure involves a multi-step extraction and chromatographic process to

separate the target compound from the crude plant material.
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Dried stems of Erycibe expansa

Methanol Extraction (3x)

Concentration under reduced pressure

Suspend in H₂O and partition with EtOAc

EtOAc-soluble fraction

Silica Gel Column Chromatography
(n-hexane-EtOAc gradient)

Collect and pool fractions based on TLC

Reversed-phase HPLC
(MeOH-H₂O gradient)
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Caption: Isolation workflow for 1,11b-Dihydro-11b-hydroxymaackiain.
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Extraction: The dried and powdered stems of Erycibe expansa are subjected to exhaustive

extraction with methanol at room temperature. The extraction is typically repeated three

times to ensure maximum yield.

Concentration: The resulting methanolic extract is combined and concentrated under

reduced pressure to obtain a crude residue.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains compounds of

medium polarity, is collected.

Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column

chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl

acetate, with increasing polarity.

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer

Chromatography (TLC). Fractions containing the target compound are pooled together.

Reversed-Phase High-Performance Liquid Chromatography (HPLC): The pooled fractions

are further purified using reversed-phase HPLC with a methanol-water gradient elution

system to yield pure 1,11b-Dihydro-11b-hydroxymaackiain.

Hepatoprotective Activity Assay
The hepatoprotective effect of 1,11b-Dihydro-11b-hydroxymaackiain is evaluated against D-

galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.
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Isolate primary hepatocytes from mice

Culture hepatocytes in Williams' Medium E

Pre-incubate with 1,11b-Dihydro-11b-hydroxymaackiain

Induce cytotoxicity with D-galactosamine

Incubate for 24-48 hours

Measure cell viability (e.g., MTT assay)

Calculate IC₅₀ values

Click to download full resolution via product page

Caption: Workflow for the hepatoprotective activity assay.

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice using a

collagenase perfusion method. The isolated cells are then plated and cultured in Williams'

Medium E supplemented with fetal bovine serum and other necessary growth factors.

Compound Treatment: After cell attachment, the culture medium is replaced with a fresh

medium containing various concentrations of 1,11b-Dihydro-11b-hydroxymaackiain.
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Control wells receive the vehicle only.

Induction of Cytotoxicity: Following a pre-incubation period with the test compound, D-

galactosamine is added to the culture medium to induce hepatotoxicity.

Incubation: The cells are incubated for a further 24 to 48 hours.

Assessment of Cell Viability: Cell viability is determined using a standard method such as the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is

measured, which correlates with the number of viable cells.

Data Analysis: The percentage of cell protection is calculated relative to the control group

treated with D-galactosamine alone. The concentration of the compound that provides 50%

protection (IC₅₀) is determined.

Signaling Pathway
1,11b-Dihydro-11b-hydroxymaackiain demonstrates a protective effect against D-

galactosamine-induced liver injury. D-galactosamine depletes uridine triphosphate (UTP) pools,

leading to the inhibition of RNA and protein synthesis, and ultimately, apoptosis. The compound

may interfere with this process.

D-Galactosamine UTP Depletion Inhibition of RNA &
Protein Synthesis

Endoplasmic Reticulum
Stress Hepatocyte Apoptosis

1,11b-Dihydro-11b-
hydroxymaackiain

Inhibits
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Caption: Postulated mechanism of hepatoprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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